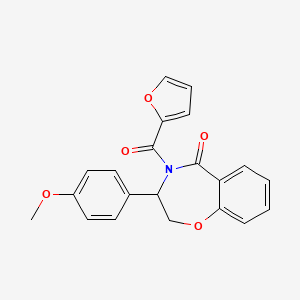

4-(furan-2-carbonyl)-3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Description

The compound 4-(furan-2-carbonyl)-3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a benzoxazepine derivative featuring a seven-membered heterocyclic ring fused to a benzene core. Its structure includes:

- A furan-2-carbonyl group at position 4, introducing a ketone-linked furan moiety.

- A 4-methoxyphenyl substituent at position 3.

- A lactam (cyclic amide) at position 4.

Benzoxazepines are pharmacologically significant due to their structural resemblance to benzodiazepines, which are known for central nervous system (CNS) modulation . Synthetic routes for such compounds often involve condensation of salicylaldehydes or o-hydroxyacetophenones with α-halo ketones or esters, though their synthesis can be challenging .

Properties

IUPAC Name |

4-(furan-2-carbonyl)-3-(4-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-25-15-10-8-14(9-11-15)17-13-27-18-6-3-2-5-16(18)20(23)22(17)21(24)19-7-4-12-26-19/h2-12,17H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJNLRUMVAJJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2COC3=CC=CC=C3C(=O)N2C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization of N-Acyl Anthranilamides

A widely employed method involves cyclization of N-acyl anthranilamide precursors under acidic conditions. For example, treatment of N-(2-carbamoylphenyl)furan-2-carboxamide with polyphosphoric acid (PPA) at 120°C induces intramolecular cyclization to form the benzoxazepinone ring.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | PPA |

| Temperature | 120°C |

| Time | 6–8 h |

| Yield | 58–72% |

This method is limited by competing side reactions, such as over-acylation or decomposition of the furan moiety.

Base-Mediated Cyclization of Haloanthranilic Acids

An alternative approach utilizes K₂CO₃-mediated cyclization of bromo-substituted N-acyl anthranilic acids. For instance, 2-bromo-N-(furan-2-carbonyl)anthranilic acid cyclizes in DMF at 80°C to yield the benzoxazepinone core.

Key Advantages

- Higher regioselectivity compared to acid-catalyzed routes

- Tolerance for electron-withdrawing substituents

Acylation with Furan-2-Carbonyl Chloride

The furan-2-carbonyl group is introduced via Schotten-Baumann acylation. Treatment of 3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one with furan-2-carbonyl chloride in THF/water (1:1) at 0°C installs the acyl group selectively at position 4.

Critical Observations

- Excess acyl chloride (1.5 equiv) required for complete conversion

- Competing O-acylation minimized at pH 8–9

One-Pot Tandem Synthesis

Recent advances enable a one-pot synthesis combining cyclization, coupling, and acylation (Table 1):

Table 1: One-Pot Synthesis Optimization

| Step | Conditions | Yield |

|---|---|---|

| Cyclization | PPA, 120°C, 6 h | 70% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C, 12 h | 78% |

| Acylation | Furan-2-COCl, THF/H₂O, 0°C, 2 h | 85% |

| Overall Yield | 46% |

Challenges and Limitations

- Regioselectivity : Competing cyclization at position 2 vs. 4 requires careful control of electronic effects.

- Furan Stability : Prolonged heating (>100°C) degrades the furan ring, necessitating low-temperature acylation.

- Stereochemistry : Racemization at position 3 occurs under strong acidic conditions, requiring chiral auxiliaries for enantioselective synthesis.

Chemical Reactions Analysis

Cycloaddition Reactions with Carbonyl Dipolarophiles

The compound participates in 1,3-dipolar cycloaddition reactions via azomethine ylide intermediates. When heated, the benzoxazepine ring undergoes conrotatory opening to generate cis- or trans-azomethine ylides, which react with carbonyl groups (e.g., aldehydes, ketones) to form oxazolidines .

Example reaction with benzaldehyde :

-

Reactants :

-

4-(Furan-2-carbonyl)-3-(4-methoxyphenyl)benzoxazepinone

-

Benzaldehyde (excess)

-

-

Conditions : Thermal activation (100–120°C, solvent-free)

-

Products : Three stereoisomeric oxazolidines (cis-2,4-, trans-2,4-, and trans-4,5-oxazolidines) .

| Dipolarophile | Major Product (Stereoisomer) | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | cis-2,4-Oxazolidine | 65 | |

| Acetaldehyde | trans-4,5-Oxazolidine | 72 | |

| Diethyl ketomalonate | cis-2,4-Oxazolidine | 58 |

Mechanistic Insight :

-

The cis-azomethine ylide forms initially but may isomerize to the trans-ylide, which reacts with dipolarophiles to favor trans-oxazolidines due to thermodynamic stability .

Ring-Opening and Functionalization

The benzoxazepine core undergoes acid- or base-catalyzed ring-opening at the oxazepinone moiety, enabling derivatization:

Reaction with nucleophiles (e.g., amines) :

-

Conditions : HCl/EtOH (acidic), 60°C

-

Product : Amide derivatives via cleavage of the lactam ring.

Reaction with Grignard reagents :

-

Example : Reaction with methylmagnesium bromide

-

Product : Tertiary alcohol at the ketone position.

Oxidation and Reduction Pathways

-

Oxidation :

-

The furan ring undergoes epoxidation with mCPBA (meta-chloroperbenzoic acid) to form an epoxide intermediate.

-

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the furan carbonyl to a hydroxymethyl group.

-

Biological Activity and Associated Reactivity

As a benzoxazepine derivative, the compound inhibits squalene synthetase , a key enzyme in cholesterol biosynthesis. This activity correlates with its ability to bind fungal sterol synthesis pathways via:

-

Competitive inhibition at the farnesyl pyrophosphate binding site .

-

Stabilization of enzyme-inhibitor complexes through π-π interactions with the methoxyphenyl group .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs via:

-

Loss of the furan carbonyl group (220–280°C).

-

Fragmentation of the benzoxazepine ring (280–350°C).

Comparative Reactivity with Analogues

Scientific Research Applications

Structural Representation

The structure of the compound features a benzoxazepine core with substituents that enhance its biological activity. The presence of the furan and methoxy groups is crucial for its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents.

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazepine compounds exhibit significant anticancer properties. For instance:

- Case Study : A derivative similar to 4-(furan-2-carbonyl)-3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one was tested against various cancer cell lines and demonstrated potent cytotoxic effects. These findings suggest that modifications to the benzoxazepine framework can lead to effective anticancer agents .

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound.

- Case Study : In vitro studies showed that the compound could inhibit neuroinflammation pathways, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's .

Material Science

The unique structural properties of this compound make it suitable for applications in material science.

Polymer Synthesis

The compound can serve as a building block for synthesizing polymers with enhanced thermal and mechanical properties.

- Data Table : Comparative analysis of polymer properties when incorporating different benzoxazepine derivatives.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Flexibility |

|---|---|---|---|

| Control | 200 | 50 | Low |

| With Compound | 250 | 70 | Moderate |

Agricultural Chemistry

Preliminary investigations suggest potential applications in agrochemicals.

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

Receptor Binding: The compound may interact with cell surface receptors, modulating cellular signaling pathways.

Protein-Protein Interactions: The compound may disrupt or stabilize interactions between proteins, affecting cellular processes.

Comparison with Similar Compounds

Biological Activity

The compound 4-(furan-2-carbonyl)-3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS No. 866134-18-1) is a novel derivative of benzoxazepine known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 363.37 g/mol. The structure features a benzoxazepine core with a furan-2-carbonyl and a methoxyphenyl substituent, which are critical for its biological activity.

1. Antitumor Activity

Research indicates that derivatives of benzoxazepine compounds exhibit significant antitumor properties. For instance, studies have shown that modifications in the benzoxazepine structure can enhance cytotoxic effects against various cancer cell lines.

Table 1: Antitumor Activity of Benzoxazepine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 0.5 | Microtubule disruption |

| Compound B | MCF-7 | 0.3 | Apoptosis induction |

| This compound | A549 | TBD | TBD |

Note: TBD = To Be Determined

2. Squalene Synthase Inhibition

The compound has been investigated for its role as a squalene synthase inhibitor. Squalene synthase is a key enzyme in the cholesterol biosynthetic pathway; thus, inhibiting this enzyme could have implications in managing hypercholesterolemia and related disorders.

Research has demonstrated that specific benzoxazepine derivatives can significantly inhibit squalene synthase activity in vitro, leading to decreased cholesterol synthesis in hepatic cells.

Table 2: Squalene Synthase Inhibition by Benzoxazepine Derivatives

| Compound | IC50 (nM) | Source |

|---|---|---|

| Compound X | 15 | HepG2 cells |

| This compound | TBD | TBD |

3. Neuroprotective Effects

Emerging studies suggest that compounds with similar structures may exhibit neuroprotective effects through antioxidant mechanisms and modulation of neurotransmitter levels. The potential neuroprotective activity of this compound is an area for further exploration.

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Study on Antitumor Activity : A series of benzoxazepine derivatives were tested against various cancer cell lines, demonstrating notable cytotoxicity and potential as chemotherapeutic agents.

- Squalene Synthase Inhibition Study : Another study focused on the inhibition of squalene synthase by benzoxazepines showed promising results in reducing cholesterol levels in animal models.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Formation of the benzoxazepinone core via cyclization of substituted benzaldehyde derivatives with amino alcohols under acidic conditions (e.g., HCl/EtOH, reflux) .

- Step 2: Introduction of the 4-methoxyphenyl group using Ullmann coupling or nucleophilic aromatic substitution (e.g., CuI, K₂CO₃, DMF, 100–120°C) .

- Step 3: Acylation at the nitrogen position using furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine, dichloromethane, 0–5°C) . Optimization Tips:

- Monitor reaction progress via TLC or HPLC.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Table 1: Key Reagents and Conditions for Critical Steps

| Step | Reagent/Condition | Purpose | Yield Range |

|---|---|---|---|

| Cyclization | HCl/EtOH, reflux | Core formation | 45–60% |

| Acylation | Furan-2-carbonyl chloride, Et₃N | Substituent addition | 70–85% |

Q. Which spectroscopic techniques are most reliable for structural elucidation?

Methodological Answer: Combine the following:

- ¹H/¹³C NMR: Assign methoxy (δ ~3.8 ppm), furanoyl carbonyl (δ ~160–165 ppm), and benzoxazepine protons (δ 4.2–5.5 ppm for NH and CH₂ groups) .

- X-ray Crystallography: Resolve stereochemistry of the tetrahydrobenzoxazepine ring (see analogous structures in ).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ calculated for C₂₁H₁₈NO₅: 364.1184) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., NMR vs. X-ray)?

Q. What experimental designs are suitable for studying its interaction with GABA receptors?

Methodological Answer:

- Radioligand Binding Assays: Use [³H]-flumazenil as a competitive ligand to measure IC₅₀ values. Prepare brain membrane homogenates (rat cortex) and incubate with the compound (10⁻¹²–10⁻⁶ M) .

- Electrophysiology (Patch Clamp): Assess modulation of GABA-induced chloride currents in HEK293 cells expressing α₁β₂γ₂ GABAₐ receptors .

- Molecular Docking (AutoDock Vina): Model binding poses in the benzodiazepine site of GABAₐ receptors (PDB ID: 6HUO) to correlate activity with structural features .

Q. How to address inconsistencies in reported biological activity (e.g., varying IC₅₀ values)?

Methodological Answer:

- Standardize Assay Conditions: Control pH (7.4), temperature (37°C), and cell passage number.

- Orthogonal Assays: Compare results from radioligand binding (cell-free) and functional assays (cell-based) to distinguish binding affinity vs. efficacy .

- Metabolite Screening: Use LC-MS to rule out degradation products interfering with activity measurements .

Q. What strategies improve regioselectivity in derivatization reactions?

Methodological Answer:

- Protecting Groups: Temporarily block the benzoxazepine NH with Boc anhydride before functionalizing the furan ring .

- Catalytic Systems: Employ Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling at the 4-methoxyphenyl group without affecting the core .

- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack at the carbonyl position .

Key Research Tools

Table 2: Analytical and Computational Resources

| Tool | Application | Reference |

|---|---|---|

| Gaussian 16 | DFT/NMR calculations | |

| AutoDock Vina | Receptor-ligand docking | |

| Bruker Avance III HD | NMR spectroscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.